Oral ED₅₀ for Gastric Acid Inhibition: BMY-25271 Exhibits 10x and 74x Higher Potency Than Ranitidine and Cimetidine
BMY-25271 demonstrates superior in vivo potency compared to ranitidine and cimetidine. In a Heidenhain pouch dog model, the oral ED₅₀ values for inhibiting histamine-stimulated gastric acid secretion were derived from parallel dose-response curves using probit analysis [1]. BMY-25271 exhibited an ED₅₀ of 0.093 mg/kg, whereas ranitidine and cimetidine required 0.97 mg/kg and 6.9 mg/kg, respectively [2]. This translates to a 10.4-fold higher potency than ranitidine and a 74.2-fold higher potency than cimetidine.
| Evidence Dimension | Oral ED₅₀ for inhibition of histamine-stimulated gastric acid secretion |
|---|---|
| Target Compound Data | 0.093 mg/kg |
| Comparator Or Baseline | Ranitidine: 0.97 mg/kg; Cimetidine: 6.9 mg/kg |
| Quantified Difference | 10.4x more potent than ranitidine; 74.2x more potent than cimetidine |
| Conditions | Heidenhain pouch dog model; probit analysis of parallel dose-response curves |
Why This Matters
The dramatically lower effective dose of BMY-25271 translates to reduced compound consumption in chronic studies and potentially less systemic exposure, an important consideration for long-term in vivo models.
- [1] Cavanagh RL, et al. Prevention of aspirin-induced gastric mucosal injury by histamine H2 receptor antagonists: a crossover endoscopic and intragastric pH study in the dog. J Pharmacol Exp Ther. 1987 Dec;243(3):1179-84. View Source
- [2] TargetMol. BMY-25271 Product Datasheet. CAS 78441-82-4. View Source
